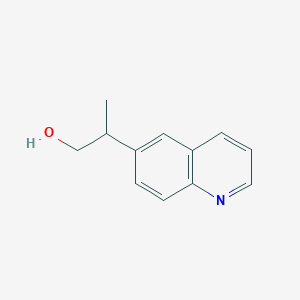
2-Quinolin-6-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolin-6-ylpropan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 6-(2-hydroxypropyl)quinoline and has a molecular formula of C12H13NO2.
Wirkmechanismus
The mechanism of action of 2-Quinolin-6-ylpropan-1-ol varies depending on its application. In antibacterial, antifungal, and antiviral applications, this compound works by inhibiting the growth and replication of microorganisms. In fluorescent probe applications, 2-Quinolin-6-ylpropan-1-ol works by emitting fluorescence when excited by light. In metal ion binding applications, this compound works by forming a stable complex with metal ions. In cancer and Alzheimer's disease applications, 2-Quinolin-6-ylpropan-1-ol works by targeting specific biological pathways that are involved in the development and progression of these diseases.
Biochemical and Physiological Effects:
2-Quinolin-6-ylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and replication of microorganisms, reduce the formation of amyloid plaques in Alzheimer's disease, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Quinolin-6-ylpropan-1-ol in lab experiments include its high selectivity, low toxicity, and ease of synthesis. However, one limitation of using this compound is that it can be difficult to purify due to its low solubility in common solvents.
Zukünftige Richtungen
There are several future directions for the research and application of 2-Quinolin-6-ylpropan-1-ol. These include:
1. Investigating the potential use of this compound as a fluorescent probe for imaging biological systems.
2. Studying the mechanism of action of 2-Quinolin-6-ylpropan-1-ol in cancer and Alzheimer's disease to identify new targets for drug development.
3. Exploring the potential use of this compound as a metal ion chelator in environmental remediation.
4. Investigating the potential use of 2-Quinolin-6-ylpropan-1-ol in combination with other compounds for the treatment of infectious diseases.
5. Studying the effects of this compound on the gut microbiome and its potential use as a prebiotic or probiotic.
In conclusion, 2-Quinolin-6-ylpropan-1-ol is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Synthesemethoden
The synthesis of 2-Quinolin-6-ylpropan-1-ol involves the reaction of 2-quinolinecarboxaldehyde with 2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Quinolin-6-ylpropan-1-ol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe and as a ligand for metal ions. Additionally, 2-Quinolin-6-ylpropan-1-ol has been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-quinolin-6-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,9,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEUFYTYHCNFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

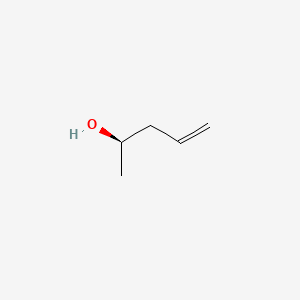
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)
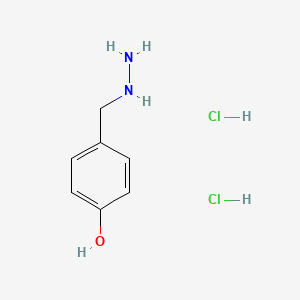
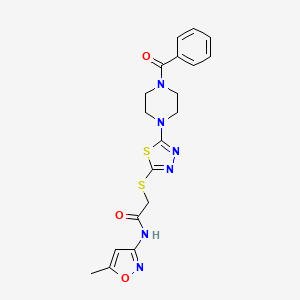
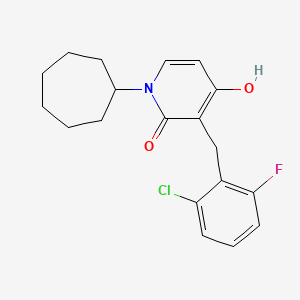


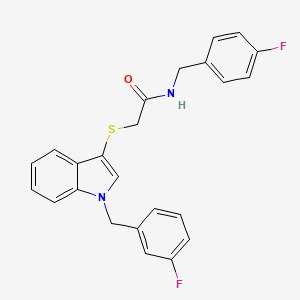
![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2563081.png)
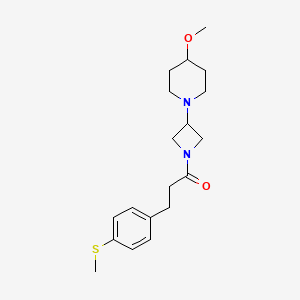


![methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2563087.png)